1,4-Dibromocyclohexane
Overview
Description
1,4-Dibromocyclohexane is an organic compound with the molecular formula C₆H₁₀Br₂. It consists of a cyclohexane ring with two bromine atoms attached at the 1 and 4 positions. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromocyclohexane can be synthesized through the bromination of cyclohexane. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or ultraviolet light to initiate the reaction. The process can be summarized as follows:
C6H12+Br2→C6H10Br2+H2Br
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine in excess and controlled temperature conditions helps in achieving high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromocyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or alkoxides (OR⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclohexene derivatives.
Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Major Products Formed
Substitution: Cyclohexanol, cyclohexylamine.
Elimination: 1,4-Cyclohexadiene.
Reduction: Cyclohexane.
Scientific Research Applications
1,4-Dibromocyclohexane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Pharmaceuticals: Acts as a building block in the synthesis of certain pharmaceutical compounds.
Biological Studies: Employed in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1,4-dibromocyclohexane in chemical reactions involves the cleavage of the carbon-bromine bonds, allowing for the formation of new bonds with other atoms or groups. The bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromocyclohexane
- 1,3-Dibromocyclohexane
- 1,4-Dichlorocyclohexane
Comparison
1,4-Dibromocyclohexane is unique due to the positioning of the bromine atoms, which affects its reactivity and the types of reactions it undergoes. Compared to 1,2- and 1,3-dibromocyclohexane, the 1,4-isomer has different steric and electronic properties, leading to distinct reaction pathways and products. For instance, 1,2-dibromocyclohexane is more prone to intramolecular reactions due to the proximity of the bromine atoms, while this compound favors intermolecular reactions.
Properties
IUPAC Name |
1,4-dibromocyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGWDQLKYPDRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067888 | |
Record name | 1,4-Dibromocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35076-92-7, 13618-83-2 | |
Record name | 1,4-Dibromocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC16622 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dibromocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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